molecular formula C11H16N4O2 B1482930 1-((1-acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098017-38-8

1-((1-acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1482930
CAS No.: 2098017-38-8
M. Wt: 236.27 g/mol
InChI Key: KMGWIDQQBZFPSM-UHFFFAOYSA-N
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Description

The compound “1-((1-acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The acetyl group attached to the piperidine ring could potentially increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes .


Molecular Structure Analysis

The molecule contains a piperidine ring, a triazole ring, and an aldehyde group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. The aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other compounds present.

Scientific Research Applications

Synthetic Routes and Characterization

The synthesis of triazole derivatives often involves strategies like the Vilsmeier–Haack reaction approach, which is notable for forming compounds with potential antimicrobial activities. For example, Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds via this method, demonstrating the versatility of triazole synthesis in yielding compounds with significant biological activities Bhat et al., 2016.

Antimicrobial and Antioxidant Activities

Triazole derivatives have been explored for their potential antimicrobial and antioxidant properties. The synthesized triazole compounds often exhibit broad-spectrum antimicrobial activities against various bacterial and fungal strains. For instance, Swamy et al. (2019) investigated the antimicrobial activity of (E)-2-[(1-substituted phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones, finding moderate to good activity against several organisms Swamy et al., 2019.

Future Directions

The development of new piperidine derivatives is an active area of research, given their importance in the pharmaceutical industry . This compound, with its combination of a piperidine ring, a triazole ring, and an aldehyde group, could potentially be of interest in the development of new pharmaceuticals.

Properties

IUPAC Name

1-[(1-acetylpiperidin-3-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-9(17)14-4-2-3-10(5-14)6-15-7-11(8-16)12-13-15/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGWIDQQBZFPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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